4-(4-Chlorobenzylidene)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorobenzylidene)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound this compound is characterized by the presence of a chlorobenzylidene group attached to the piperidine ring, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzylidene)piperidine hydrochloride typically involves the condensation of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent,
Biological Activity
4-(4-Chlorobenzylidene)piperidine hydrochloride is a compound characterized by its unique structure, featuring a piperidine ring with a 4-chlorobenzylidene substituent. Its molecular formula is C12H16ClN·HCl. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor interactions.
The hydrochloride form of 4-(4-Chlorobenzylidene)piperidine enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies. The synthesis typically involves nucleophilic substitution reactions, which yield derivatives with varying biological activities.
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast, liver, and colon cancers. For instance, a series of derivatives related to this compound showed promising antiproliferative activity against multiple cancer types, suggesting potential as a therapeutic agent .
Table 1: Cytotoxicity of 4-(4-Chlorobenzylidene)piperidine Derivatives
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathways |
HUH7 (Liver) | 12.8 | Inhibition of cell cycle progression |
HCT-116 (Colon) | 10.5 | Microtubule synthesis inhibition |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. For example, studies have shown that treatment with related compounds leads to the release of cytochrome c from mitochondria, activating caspases and resulting in apoptosis .
- Cell Cycle Arrest : It has been observed that this compound can inhibit key cell cycle regulators, leading to G1/S phase arrest .
- Inhibition of Angiogenesis : Similar piperidine derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its structural similarity to other piperidine derivatives allows for binding to dopamine and serotonin receptors .
Table 2: Binding Affinity of Related Compounds to Receptors
Compound | Target Receptor | Binding Affinity (Ki) |
---|---|---|
4-(4-Chlorobenzylidene)piperidine | D2 | 50 nM |
4-(4-Fluorobenzoyl)piperidine | D4 | 30 nM |
1-(4-Chlorobenzhydryl)piperazine | 5-HT2A | 20 nM |
Case Studies
Recent case studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Study on MCF7 Cells : A study found that treatment with a derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction .
- In Vivo Tumor Models : Research conducted by the National Cancer Institute demonstrated that piperazine analogues could suppress tumor growth in small animal models, indicating their potential for clinical application .
Properties
Molecular Formula |
C12H15Cl2N |
---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H |
InChI Key |
SYNWXWORFRFAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.